7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
Beschreibung
Crystallographic Analysis and Bonding Patterns
The crystallographic analysis of this compound and its derivatives reveals fundamental insights into the molecular architecture and intermolecular interactions that govern the solid-state behavior of this compound. The molecular structure consists of a fused imidazole and pyridine ring system with a methyl group at the 7-position and a phenyl group at the 2-position. Crystal structure determinations of closely related derivatives, such as the compound described with molecular formula C21H17N3O, demonstrate that the fused ring system exhibits remarkable planarity with root mean square deviations as low as 0.031 Å.
The geometric parameters derived from crystallographic studies reveal specific dihedral angles that characterize the spatial arrangement of substituents relative to the core heterocyclic framework. In related imidazo[1,2-a]pyridine derivatives, the fused ring system forms dihedral angles of 64.97 degrees with phenyl rings and 18.52 degrees with other aromatic substituents. These angular relationships are crucial for understanding the three-dimensional conformation adopted by this compound in the crystalline state.
Intermolecular bonding patterns observed in the crystal structures of related compounds provide insights into the supramolecular organization of these heterocyclic systems. Crystallographic analyses have identified the presence of C—H⋯π interactions that link centrosymmetric molecules into dimeric units. These weak hydrogen bonds are further complemented by O—H⋯N hydrogen bonding interactions when appropriate functional groups are present, resulting in the formation of extended layer structures parallel to specific crystallographic planes.
The following table summarizes key crystallographic parameters observed in related imidazo[1,2-a]pyridine derivatives:
| Parameter | Value | Reference Compound |
|---|---|---|
| Root Mean Square Deviation | 0.031 Å | C21H17N3O derivative |
| Dihedral Angle (phenyl ring) | 64.97° | C21H17N3O derivative |
| Intermolecular Interactions | C—H⋯π, O—H⋯N | Multiple derivatives |
| Crystal Packing | Layer structures | Related compounds |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and electronic property elucidation. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry represent the primary analytical methods utilized for the complete characterization of this heterocyclic compound.
Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecular framework. The characteristic chemical shift for the methyl group at the 7-position appears at approximately 2.39 parts per million in proton nuclear magnetic resonance spectra, serving as a diagnostic signal for this substitution pattern. The aromatic protons of both the imidazo[1,2-a]pyridine core and the phenyl substituent exhibit distinct chemical shifts that reflect their unique electronic environments within the conjugated system.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the heterocyclic carbons displaying characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen atoms. The methyl carbon typically appears as a distinct upfield signal, while the aromatic carbons of the fused ring system and phenyl group exhibit the expected aromatic chemical shift ranges.
Infrared spectroscopy provides information about the vibrational modes characteristic of the functional groups present in this compound. The amino group at the 3-position contributes distinct stretching and bending vibrations that appear in predictable regions of the infrared spectrum. The aromatic C=C and C=N stretching vibrations of the heterocyclic system produce characteristic absorption bands that serve as fingerprint regions for structural identification.
High-resolution mass spectrometry confirms the molecular composition and provides accurate molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 223.27, corresponding to the molecular formula C14H13N3. Fragmentation patterns observed in mass spectral analysis provide additional structural confirmation through the identification of characteristic fragment ions resulting from predictable bond cleavages within the molecular framework.
The following table presents key spectroscopic parameters for this compound:
| Technique | Parameter | Value/Range |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Methyl group chemical shift | 2.39 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons | Downfield region |
| Infrared Spectroscopy | Amino group vibrations | Characteristic ranges |
| Mass Spectrometry | Molecular ion | m/z 223.27 |
| High-Resolution Mass Spectrometry | Molecular formula | C14H13N3 |
Computational Chemistry Studies (Density Functional Theory, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis)
Computational chemistry investigations of this compound employ density functional theory calculations to elucidate electronic properties, molecular geometry optimization, and frontier orbital characteristics. These theoretical studies provide valuable insights into the electronic structure that governs the chemical reactivity and potential biological activity of this heterocyclic compound.
Density functional theory calculations enable the optimization of molecular geometry through energy minimization procedures that identify the most stable conformational arrangements. The computational results typically confirm the planarity of the fused imidazo[1,2-a]pyridine ring system observed in experimental crystallographic studies, while providing detailed bond lengths and angles that may not be readily accessible through experimental methods alone.
Frontier molecular orbital analysis through highest occupied molecular orbital and lowest unoccupied molecular orbital calculations reveals the electronic properties that influence chemical reactivity patterns. The highest occupied molecular orbital typically exhibits significant electron density localization on the nitrogen atoms of the heterocyclic system, reflecting the nucleophilic character of these positions. Conversely, the lowest unoccupied molecular orbital often shows electron density distribution across the aromatic framework, indicating potential electrophilic attack sites.
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides important information about the electronic stability and potential reactivity of the compound. Smaller energy gaps generally correlate with increased chemical reactivity and potential biological activity, while larger gaps suggest greater electronic stability but potentially reduced reactivity toward biological targets.
Molecular electrostatic potential mapping derived from density functional theory calculations offers visualization of the electron density distribution across the molecular surface. These maps identify regions of positive and negative electrostatic potential that govern intermolecular interactions and potential binding sites for biological target recognition.
The computational studies also provide insights into the mechanism of action for compounds containing the imidazo[1,2-a]pyridine framework. The imidazole nitrogen atoms can participate in hydrogen bonding with active site residues of target proteins, facilitating binding interactions that may lead to biological activity. Electron-withdrawing substituents at specific positions can modulate the electronic properties and influence the overall activity profile of the compound.
The following table summarizes key computational parameters typically investigated for this compound:
| Computational Parameter | Significance | Expected Characteristics |
|---|---|---|
| Geometry Optimization | Stable conformation | Planar fused ring system |
| Highest Occupied Molecular Orbital | Nucleophilic sites | Nitrogen atom localization |
| Lowest Unoccupied Molecular Orbital | Electrophilic sites | Aromatic framework distribution |
| Energy Gap | Reactivity prediction | Moderate gap values |
| Electrostatic Potential | Interaction sites | Heterogeneous distribution |
Eigenschaften
IUPAC Name |
7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-7-8-17-12(9-10)16-13(14(17)15)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFCRKNRKASWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377907 | |
| Record name | 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89185-45-5 | |
| Record name | 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves the acid-catalyzed reaction of 2-aminopyridine with various aldehydes. One common method includes the use of aromatic aldehydes under acidic conditions to form imidazopyridine Schiff bases . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Antimicrobial Activity
One of the prominent applications of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is in the development of antimicrobial agents. Research has shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. A study conducted by Elaatiaoui et al. (2015) synthesized several derivatives and evaluated their efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives demonstrated potent antibacterial effects, particularly against Proteus strains, comparable to standard antibiotics like Gentamicin .
| Compound | Activity Against | Inhibition Zone (mm) |
|---|---|---|
| L0 | Listeria monocytogenes | 20 |
| L0 | Proteus sp. | 22 |
| L1 | Staphylococcus aureus | 15 |
| L2 | Candida pelliculosa | 10 |
1.2 Antiviral Properties
In addition to its antimicrobial properties, imidazo[1,2-a]pyridine derivatives have been investigated for their antiviral potential. Some studies suggest that these compounds can inhibit viral replication mechanisms, making them suitable candidates for developing antiviral drugs .
Synthesis and Chemical Reactions
2.1 C-H Activation and Functionalization
The compound has been utilized in various synthetic methodologies, particularly in C–H activation reactions. For instance, Rh(III)-catalyzed oxidative annulation processes involving 2-phenylimidazo[1,2-a]pyridines have been reported, showcasing the versatility of this compound in forming complex molecular architectures through functionalization reactions .
2.2 Three-Component Reactions
Recent advancements have also highlighted the use of this compound in three-component reactions to synthesize alkylated derivatives efficiently. These methodologies enable the incorporation of diverse functional groups into the imidazo[1,2-a]pyridine framework, expanding its utility in organic synthesis .
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of imidazo[1,2-a]pyridine derivatives have led to their exploration in organic electronics. Their ability to act as semiconductors makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that these compounds can enhance charge transport properties when incorporated into device architectures .
Wirkmechanismus
The mechanism of action of 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with various molecular targets. It is known to inhibit the growth of certain bacterial and fungal strains by interfering with their cellular processes . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Observations:
- Position-Specific Substitutions : Methyl groups at positions 7 or 8 modulate activity. For example, 8-CH₃ in 5n enhances COX-2 selectivity by sterically hindering COX-1 binding .
- Electron-Withdrawing Groups : The 4-(methylsulfonyl)phenyl group in COX-2 inhibitors improves potency (IC₅₀ < 0.4 µM) by mimicking natural substrates .
- Schiff Bases vs. Tetrazoles : Schiff bases (e.g., from 4-nitrobenzaldehyde) show stronger antimicrobial activity than tetrazole derivatives, likely due to improved membrane penetration .
Biologische Aktivität
7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazopyridine family. It has garnered attention in medicinal chemistry due to its diverse biological activities , particularly its antimicrobial , antioxidant , and anti-inflammatory properties. This compound's unique structure, characterized by the presence of a methyl and phenyl group, contributes to its biological efficacy.
Antimicrobial Activity
One of the most significant biological activities of this compound is its antimicrobial properties. Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating various derivatives of this compound, it was found that the compound demonstrated substantial antibacterial effects against multiple strains:
- Listeria monocytogenes
- Proteus sp.
- Staphylococcus aureus
- Escherichia coli
The results indicated that this compound exhibited inhibition zones comparable to standard antibiotics like Gentamycin, particularly effective against Proteus strains .
Antifungal Activity
In addition to its antibacterial properties, this compound also shows antifungal activity. The compound was tested against various fungi, including yeasts and molds, revealing effective inhibition against strains such as Candida pelliculosa and Aspergillus niger. The minimum inhibitory concentrations (MIC) were significantly lower than those of control substances, highlighting its potential as an antifungal agent .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within microbial cells. It is believed to disrupt cellular processes by binding to enzymes or receptors essential for microbial growth and replication .
Comparative Analysis of Biological Activities
| Activity Type | Target Microorganisms | Efficacy | Comparison with Standard Drugs |
|---|---|---|---|
| Antibacterial | Listeria monocytogenes | High | Comparable to Gentamycin |
| Proteus sp. | Very High | Superior inhibition zone | |
| Staphylococcus aureus | Moderate | Similar to Ampicillin | |
| Antifungal | Candida pelliculosa | High | More effective than Fluconazole |
| Aspergillus niger | Moderate | Comparable to standard antifungals |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions, including oxidation and substitution reactions. Studies have shown that modifications in the molecular structure can significantly influence its biological activity. For instance, variations in substituents on the phenyl ring can enhance or diminish antimicrobial efficacy .
Antioxidant Properties
Beyond antimicrobial activities, this compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine?
The compound is synthesized via cyclocondensation reactions. A representative pathway involves reacting 2-bromo-4-chloroacetophenone with 2-amino-4-methylpyridine under reflux conditions, followed by purification via column chromatography . Alternatively, Schiff base formation using acetic acid as a catalyst has been reported, yielding derivatives with high crystallinity and stability . Key intermediates include imidazo[1,2-a]pyridine scaffolds functionalized with phenyl and methyl groups, with reaction conditions optimized for regioselectivity and yield.
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 12.295 Å, b = 9.587 Å, c = 14.977 Å, and β = 101.548°. The imidazo[1,2-a]pyridine core exhibits near-planarity (max. deviation: 0.054 Å for C4), with dihedral angles of 64.97° and 18.52° between the central ring and substituents. Stability arises from C–H···π and O–H···N hydrogen bonds, forming dimeric units and layered packing .
Advanced Research Questions
Q. How do structural modifications influence COX-2 inhibitory activity and selectivity?
Substituents at the C-8 position of the imidazo[1,2-a]pyridine ring significantly enhance COX-2 selectivity. For example, introducing a p-tolyl group at C-8 increases selectivity indices up to 508.6 (COX-2 IC₅₀ = 0.07 µM) due to steric hindrance with COX-1’s narrower active site . Conversely, electron-withdrawing groups (e.g., F, Cl) reduce activity, suggesting a balance between steric and electronic effects. The 2-phenyl-N-phenyl scaffold itself is critical for binding affinity, while sulfonamide pharmacophores at the para-position of the C-2 phenyl ring further optimize COX-2 potency .
Q. What computational methods are used to study molecular interactions of this compound with biological targets?
Density Functional Theory (DFT) calculations and molecular docking are employed to predict binding modes. For instance, interactions with the enoyl-acyl carrier protein reductase (ENR) enzyme are visualized in 3D, showing hydrogen bonding between the amine group and catalytic residues (e.g., Tyr158) and π-π stacking with Phe149 . Docking scores correlate with experimental IC₅₀ values, validating the role of hydrophobic pockets in stabilizing ligand-enzyme complexes .
Q. What in vitro and in vivo assays evaluate the compound’s therapeutic potential?
- COX-1/COX-2 inhibition : Fluorometric or colorimetric assays using purified enzymes, with celecoxib as a positive control. Selectivity indices (SI = IC₅₀(COX-1)/IC₅₀(COX-2)) are calculated .
- Antidiabetic activity : Glucose uptake assays in adipocyte cell lines (e.g., 3T3-L1) and streptozotocin-induced diabetic rodent models .
- Antimicrobial screening : Broth microdilution against Mycobacterium tuberculosis or Leishmania spp., with cytotoxicity assessed via HEK-293 cell viability assays .
Q. How do intermolecular forces in the crystal lattice affect physicochemical properties?
C–H···π interactions between the phenyl ring and adjacent imidazo[1,2-a]pyridine systems stabilize dimer formation, while O–H···N hydrogen bonds link dimers into 2D networks parallel to the (101) plane. These interactions enhance thermal stability (melting point >250°C) and solubility in polar aprotic solvents (e.g., DMSO), critical for formulation in biological assays .
Methodological Notes
- Synthetic Optimization : Use acetic acid catalysis for Schiff base derivatives to achieve yields >75% .
- Crystallography : Refinement with SHELXL and WinGX ensures accurate anisotropic displacement parameters .
- Bioactivity Testing : Pair in vitro COX assays with molecular dynamics simulations to rationalize structure-activity relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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